3-methyl-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide
Beschreibung
Eigenschaften
Molekularformel |
C14H13N3O5S |
|---|---|
Molekulargewicht |
335.34g/mol |
IUPAC-Name |
3-methyl-N'-(2-nitrophenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C14H13N3O5S/c1-10-5-4-6-11(9-10)14(18)15-16-23(21,22)13-8-3-2-7-12(13)17(19)20/h2-9,16H,1H3,(H,15,18) |
InChI-Schlüssel |
YOIUBXDCUOYJFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-methylbenzoylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Analyse Chemischer Reaktionen
2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonohydrazide moiety can also participate in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide can be compared with similar compounds such as:
2-nitro-N’-(3-methoxybenzoyl)benzenesulfonohydrazide: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
2-nitro-N’-(4-methylbenzoyl)benzenesulfonohydrazide: The position of the methyl group can influence the compound’s properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
